4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is a chemical compound with the molecular formula C14H22N2O4S. It is known for its inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a neurotransmitter. This compound has applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide typically involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-(4-morpholinyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its inhibitory effects on acetylcholinesterase, which is relevant in the context of neurodegenerative diseases like Alzheimer’s.
Medicine: Potential therapeutic agent due to its enzyme inhibition properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action of 4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide involves the inhibition of acetylcholinesterase (AChE). By binding to the active site of AChE, the compound prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This can enhance cholinergic signaling and potentially improve cognitive function in conditions where acetylcholine levels are deficient.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N-ethyl-3-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide
- 4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide
Uniqueness
4-ethoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is unique due to its specific structure, which confers its inhibitory activity against acetylcholinesterase. The presence of the ethoxy group and the morpholine ring in its structure differentiates it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-2-20-13-3-5-14(6-4-13)21(17,18)15-7-8-16-9-11-19-12-10-16/h3-6,15H,2,7-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCWMKYNTCTWNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.